molecular formula C10H8N2O2 B173262 3-(1,3-benzodioxol-5-yl)-1H-pyrazole CAS No. 141791-06-2

3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Cat. No. B173262
M. Wt: 188.18 g/mol
InChI Key: LOPAFWMOCZGHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1,3-benzodioxol-5-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “3-(1,3-benzodioxol-5-yl)” part suggests that a benzodioxole is attached to the pyrazole at the 3-position. Benzodioxoles are a class of organic compounds containing a benzene ring fused to a dioxole ring .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a pyrazole ring with a 1,3-benzodioxole moiety attached at the 3-position. Detailed structural characteristics such as bond lengths and angles would require experimental determination or computational modeling .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might be expected to undergo reactions typical of pyrazoles. These could include various substitution reactions at the pyrazole ring, depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and boiling point would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study by Kumara et al. (2018) explored the synthesis and characterization of a pyrazole derivative related to 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The compound was synthesized and characterized using various techniques like FT-IR, NMR, MS, and UV-visible spectra, and its crystal structure was determined by X-ray diffraction studies (Kumara et al., 2018).
  • Molecular Structure Elucidation : Another study conducted by Naveen et al. (2018) focused on elucidating the structure of a novel pyrazole derivative, revealing its crystal system and molecular structure through X-ray diffraction, NMR, and mass spectral analysis (Naveen et al., 2018).

Potential Therapeutic Applications

  • Antitumor Activity : A study by Insuasty et al. (2012) synthesized a series of 2-pyrazoline derivatives, including one with a 5-(benzo[d][1,3]dioxol-5-yl) moiety, and evaluated their antitumor activity. The compound showed significant activity against leukemia, renal cancer, and prostate cancer cell lines (Insuasty et al., 2012).
  • Antimicrobial and Anti-proliferative Activities : Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety and evaluated their antimicrobial and antiproliferative activities. Some compounds showed promising results against HCT-116 cancer cells and microbial strains (Mansour et al., 2020).

Chemical Properties and Synthesis Techniques

  • Novel Synthesis Methods : Jothikrishnan et al. (2009, 2010) developed simple methods for synthesizing pyrazoline derivatives containing the benzodioxol moiety using microwave irradiation, characterized by NMR, IR, and LCMS data (Jothikrishnan et al., 2009) (Jothikrishnan et al., 2010).
  • Cholinesterase Inhibitors : Temel et al. (2018) synthesized new thiazolyl-pyrazoline derivatives and investigated their effects as cholinesterase inhibitors, which could have implications for treating diseases like Alzheimer's (Temel et al., 2018).

Other Applications

  • Antibacterial Agents : Palkar et al. (2017) designed and synthesized pyrazole derivatives as potential antibacterial agents, showing effectiveness against certain bacterial strains (Palkar et al., 2017).
  • Anti-Diabetic Potential : Ibraheem et al. (2020) synthesized benzimidazole-pyrazoline hybrid molecules and evaluated their anti-diabetic potential by screening for α-glucosidase inhibition activity (Ibraheem et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPAFWMOCZGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363128
Record name SBB027123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-1H-pyrazole

CAS RN

141791-06-2
Record name SBB027123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Citations

For This Compound
1
Citations
F Lassagne, K Snégaroff, T Roisnel, E Nassar… - 2011 - degruyter.com
Syntheses of 5-amino-3-aryl- and 3-amino-5-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitrile are described. The β-bromo-α-(ethylsulfanyl)cinnamonitriles were oxidized …
Number of citations: 3 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.